molecular formula C7H13NO2S B13088357 Methyl 2-(thiomorpholin-3-yl)acetate

Methyl 2-(thiomorpholin-3-yl)acetate

Cat. No.: B13088357
M. Wt: 175.25 g/mol
InChI Key: WSNTWKJQAMVODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(thiomorpholin-3-yl)acetate is an organic compound with the molecular formula C7H13NO2S. It is known for its potential biological activity and various applications in scientific research. The compound is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(thiomorpholin-3-yl)acetate typically involves the reaction of thiomorpholine with methyl chloroacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like ethanol or methanol and a temperature range of 50-70°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is typically purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(thiomorpholin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(thiomorpholin-3-yl)acetate has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activity. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(thiomorpholin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The thiomorpholine ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Methyl 2-(thiomorpholin-3-yl)acetate can be compared with other similar compounds, such as:

    Methyl 2-(thiomorpholin-4-yl)acetate: Similar structure but with the thiomorpholine ring substituted at a different position.

    Thiomorpholine: The parent compound without the ester group.

    Methyl 2-(morpholin-3-yl)acetate: Similar structure but with an oxygen atom instead of sulfur in the ring.

Uniqueness: this compound is unique due to the presence of both sulfur and nitrogen in the thiomorpholine ring, which imparts distinct chemical and biological properties. Its ester group also provides a site for further chemical modifications, enhancing its versatility in various applications.

Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

methyl 2-thiomorpholin-3-ylacetate

InChI

InChI=1S/C7H13NO2S/c1-10-7(9)4-6-5-11-3-2-8-6/h6,8H,2-5H2,1H3

InChI Key

WSNTWKJQAMVODS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CSCCN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.